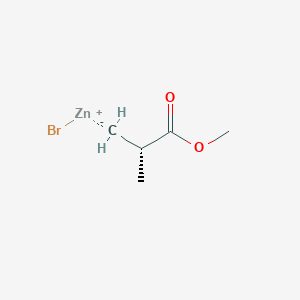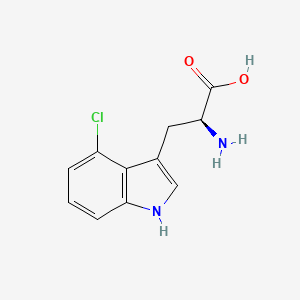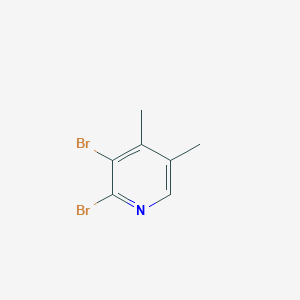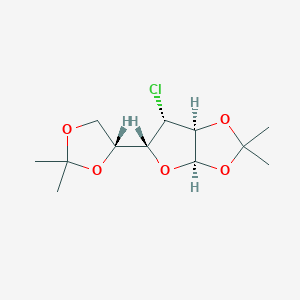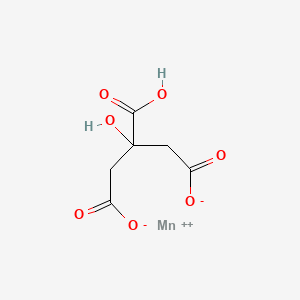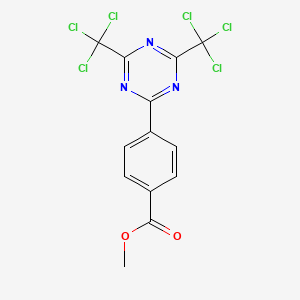
3-(1H-imidazol-5-yl)aniline
Vue d'ensemble
Description
3-(1H-imidazol-5-yl)aniline is a chemical compound that belongs to the imidazole family. It is also known as 5-imidazol-1-yl-2-phenylbenzenamine or 5-(phenylamino)imidazole. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-5-yl)aniline varies depending on its application. In anticancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In antifungal studies, it has been shown to inhibit the growth of fungi by disrupting the cell membrane. In antiviral studies, it has been shown to inhibit the replication of viruses by interfering with viral entry and replication. In antioxidant and anti-inflammatory studies, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(1H-imidazol-5-yl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and viruses. It has also been shown to reduce oxidative stress and inflammation in cells. In vivo studies have demonstrated its potential as a therapeutic agent for cancer, fungal infections, and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1H-imidazol-5-yl)aniline in lab experiments is its ability to selectively inhibit PKC activity, making it a potential therapeutic agent for cancer. It also has broad-spectrum antifungal and antiviral activities, making it a promising candidate for the treatment of fungal and viral infections. However, one of the limitations of using this compound is its potential toxicity, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for the research on 3-(1H-imidazol-5-yl)aniline. One direction is to further investigate its potential as a therapeutic agent for cancer, fungal infections, and viral infections. Another direction is to explore its potential as an inhibitor of other enzymes involved in cellular processes. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use. Finally, research is needed to investigate the potential side effects and toxicity of the compound.
Applications De Recherche Scientifique
3-(1H-imidazol-5-yl)aniline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antiviral properties. It has also been studied as a potential inhibitor of protein kinase C (PKC), an enzyme involved in various cellular processes. Additionally, it has been investigated for its antioxidant and anti-inflammatory activities.
Propriétés
IUPAC Name |
3-(1H-imidazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQSFWIRHWDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563134 | |
| Record name | 3-(1H-Imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-5-yl)aniline | |
CAS RN |
83184-01-4 | |
| Record name | 3-(1H-Imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)
